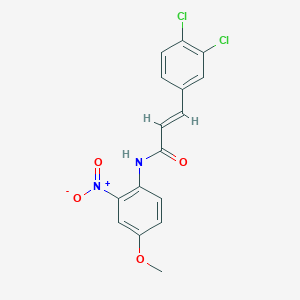
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, also known as DCMAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCMAN is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. This compound has been shown to have potential applications in the fields of medicine, biochemistry, and pharmacology.
作用机制
The exact mechanism of action of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain receptors, such as the vanilloid receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects on the body. In animal studies, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide was found to reduce inflammation and pain, as well as inhibit tumor growth. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide was also found to have a positive effect on the immune system, increasing the production of certain cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for laboratory experiments. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have low toxicity, making it a safe compound to work with in laboratory settings. However, one limitation of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research involving 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One area of interest is the development of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide-based drugs for the treatment of pain and inflammation-related disorders, such as arthritis. In addition, further research could be done to explore the anti-tumor properties of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide and its potential as a cancer treatment. Other potential areas of research include the development of new synthesis methods for 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide and the optimization of its properties for specific applications.
合成方法
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3,4-dichlorophenylacetonitrile with 4-methoxy-2-nitrobenzaldehyde to form an intermediate product. This intermediate is then subjected to a Knoevenagel condensation reaction with acrylamide to yield the final product, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide.
科学研究应用
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has also been shown to possess anti-tumor properties, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-24-11-4-6-14(15(9-11)20(22)23)19-16(21)7-3-10-2-5-12(17)13(18)8-10/h2-9H,1H3,(H,19,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGQTYQEUGYMTE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[2-(2-isopropylpyrimidin-4-yl)-1H-imidazol-1-yl]phenyl}acetamide](/img/structure/B5459051.png)
![4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5459057.png)
![7-(2-methoxy-2-methylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5459061.png)
![7-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5459067.png)
![3-{[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5459073.png)
![3-(allylthio)-6-(2-ethoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5459081.png)
![2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine](/img/structure/B5459086.png)
![N-{3-[(4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5459101.png)
![4-chloro-1-methyl-3-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-indazole](/img/structure/B5459132.png)
![ethyl 4-[2-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B5459134.png)
![2-{6-[(dimethylamino)methyl]-1,4-oxazepan-4-yl}-N-methylnicotinamide](/img/structure/B5459139.png)
![N-[(pentafluorophenyl)sulfonyl]glycine](/img/structure/B5459145.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide](/img/structure/B5459146.png)
![N-allyl-2-chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5459151.png)